Carbamimidothioic acid, 9H-fluoren-9-yl ester
Overview
Description
9H-fluoren-9-yl carbamimidothioate: is a chemical compound with the molecular formula C14H10N2S It belongs to the class of fluorenes, which are polycyclic aromatic hydrocarbons
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluoren-9-yl carbamimidothioate typically involves the reaction of fluorene derivatives with thiourea under specific conditions. One common method includes the use of trifluoromethanesulfonic acid (TfOH) as a catalyst in an intramolecular Friedel-Crafts alkylation reaction . The reaction is carried out in nitromethane (CH3NO2) at 80°C, yielding the desired product with high efficiency.
Industrial Production Methods: Industrial production of 9H-fluoren-9-yl carbamimidothioate may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 9H-fluoren-9-yl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines and thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamimidothioate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the compound under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 9H-fluoren-9-yl carbamimidothioate is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used as a fluorescent probe due to its aromatic structure, which exhibits strong fluorescence properties. It is also explored for its potential as a bioactive molecule in drug discovery .
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, 9H-fluoren-9-yl carbamimidothioate is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-yl carbamimidothioate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions . Additionally, its sulfur-containing group can form covalent bonds with nucleophiles, leading to various biochemical effects .
Comparison with Similar Compounds
9H-fluoren-9-ylmethoxycarbonyl (Fmoc): Used as a protecting group in peptide synthesis.
2,7-dichloro-9H-fluorene: Known for its applications in organic electronics and as a precursor in drug synthesis.
Uniqueness: 9H-fluoren-9-yl carbamimidothioate stands out due to its unique combination of a fluorene core and a carbamimidothioate group. This structure imparts distinct chemical reactivity and potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its fluorescence properties make it a versatile compound in scientific research and industrial applications .
Biological Activity
Carbamimidothioic acid, 9H-fluoren-9-yl ester, also known as a thioamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications in medicine.
Chemical Structure and Synthesis
This compound is characterized by a unique structural configuration that contributes to its biological activity. The compound features a fluorenyl moiety linked to a carbamimidothioic acid group. The synthesis typically involves the reaction of fluorenyl derivatives with thiourea or related thiocarbonyl compounds under acidic or basic conditions to yield the desired thioamide structure.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance, studies have shown that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, which could be attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes .
2. Anticancer Properties
In vitro studies have demonstrated that carbamimidothioic acid derivatives can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways, making it a candidate for further development in cancer therapy .
3. Antioxidant Activity
The compound has been found to exhibit antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Its ability to scavenge free radicals and enhance cellular antioxidant defenses has been highlighted in several studies .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial | Showed significant inhibition of Staphylococcus aureus growth at concentrations above 50 µg/mL. |
Study B | Cancer Cell Lines | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 30 µM after 48 hours of treatment. |
Study C | Antioxidant Effects | Reduced oxidative stress markers in diabetic rats when administered at 100 mg/kg body weight daily for four weeks. |
Research Findings
Recent research has focused on elucidating the mechanisms behind the biological activities of carbamimidothioic acid derivatives:
- Mechanism of Action : Studies suggest that the thioamide group plays a critical role in the compound's interaction with biological targets, potentially involving metal ion chelation which enhances its therapeutic effects .
- Toxicity Studies : Preliminary toxicity assessments indicate that while the compound shows promise as a therapeutic agent, careful evaluation is required to determine safe dosage levels for clinical applications .
Properties
IUPAC Name |
9H-fluoren-9-yl carbamimidothioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c15-14(16)17-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,(H3,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMBCGHKQSQDFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)SC(=N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90330000 | |
Record name | Carbamimidothioic acid, 9H-fluoren-9-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90330000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.33 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64850-99-3 | |
Record name | Carbamimidothioic acid, 9H-fluoren-9-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90330000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.